molecular formula C8H8O3S B12644287 5-Mercapto-o-anisic acid CAS No. 80530-56-9

5-Mercapto-o-anisic acid

Cat. No.: B12644287
CAS No.: 80530-56-9
M. Wt: 184.21 g/mol
InChI Key: FNDCOFKQOCGHEI-UHFFFAOYSA-N
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Description

5-Mercapto-o-anisic acid: is an organic compound with the molecular formula C8H8O3S 5-mercapto-2-methoxybenzoic acid This compound is characterized by the presence of a methoxy group (-OCH3) and a mercapto group (-SH) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-o-anisic acid typically involves the introduction of a mercapto group into the anisic acid structure. One common method is the thiolation of o-anisic acid using thiolating agents such as hydrogen sulfide or thiourea under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent thiolation. The process may be optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Mercapto-o-anisic acid can undergo oxidation reactions, where the mercapto group is oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

    Disulfides: Formed through oxidation of the mercapto group.

    Thiols: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions involving the methoxy or mercapto groups.

Scientific Research Applications

Chemistry: 5-Mercapto-o-anisic acid is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an antioxidant and its ability to modulate biological pathways involving sulfur-containing compounds.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Mercapto-o-anisic acid involves its interaction with molecular targets through its mercapto and methoxy groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, modulating their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Proteins and Enzymes: The mercapto group can interact with cysteine residues in proteins, affecting their function.

    Signaling Pathways: The compound may influence signaling pathways involving sulfur-containing molecules, such as glutathione metabolism.

Comparison with Similar Compounds

    o-Anisic Acid: Lacks the mercapto group, making it less reactive in thiol-specific reactions.

    p-Anisic Acid: Has a methoxy group in the para position, leading to different chemical properties and reactivity.

    Thioglycolic Acid: Contains a mercapto group but lacks the aromatic ring, resulting in different applications and reactivity.

Uniqueness: 5-Mercapto-o-anisic acid is unique due to the presence of both methoxy and mercapto groups on the aromatic ring, providing a combination of reactivity and functionality that is not found in other similar compounds. This dual functionality makes it valuable in various chemical, biological, and industrial applications.

Properties

CAS No.

80530-56-9

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

2-methoxy-5-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-11-7-3-2-5(12)4-6(7)8(9)10/h2-4,12H,1H3,(H,9,10)

InChI Key

FNDCOFKQOCGHEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S)C(=O)O

Origin of Product

United States

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